N-(4-CHLOROBENZENESULFONYL)-3,4,5-TRIMETHOXY-N-(4-METHYLPHENYL)BENZAMIDE
Overview
Description
N-(4-CHLOROBENZENESULFONYL)-3,4,5-TRIMETHOXY-N-(4-METHYLPHENYL)BENZAMIDE is a complex organic compound characterized by the presence of multiple functional groups, including a sulfonyl chloride, methoxy groups, and a benzamide structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-CHLOROBENZENESULFONYL)-3,4,5-TRIMETHOXY-N-(4-METHYLPHENYL)BENZAMIDE typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 4-chlorobenzenesulfonyl chloride with 3,4,5-trimethoxyaniline under controlled conditions to form the sulfonamide intermediate. This intermediate is then reacted with 4-methylbenzoyl chloride to yield the final product. The reaction conditions often include the use of organic solvents such as dichloromethane and catalysts like triethylamine to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
N-(4-CHLOROBENZENESULFONYL)-3,4,5-TRIMETHOXY-N-(4-METHYLPHENYL)BENZAMIDE undergoes various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The sulfonyl group can be reduced to a sulfide under specific conditions.
Substitution: The chlorine atom in the sulfonyl chloride group can be substituted with nucleophiles such as amines or alcohols.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like ammonia or ethanol. The reactions are typically carried out under controlled temperatures and pressures to ensure selectivity and yield.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups can yield trimethoxybenzoic acid, while substitution of the chlorine atom can result in various sulfonamide derivatives.
Scientific Research Applications
N-(4-CHLOROBENZENESULFONYL)-3,4,5-TRIMETHOXY-N-(4-METHYLPHENYL)BENZAMIDE has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-(4-CHLOROBENZENESULFONYL)-3,4,5-TRIMETHOXY-N-(4-METHYLPHENYL)BENZAMIDE involves its interaction with specific molecular targets and pathways. The sulfonyl group can interact with nucleophilic sites in biological molecules, leading to the inhibition of enzyme activity or disruption of cellular processes. The methoxy groups may also play a role in modulating the compound’s biological activity by affecting its solubility and membrane permeability.
Comparison with Similar Compounds
Similar Compounds
Benzenesulfonyl chloride: Similar in structure but lacks the methoxy and methylphenyl groups.
4-Chlorobenzenesulfonamide: Contains the sulfonamide group but differs in the substitution pattern.
N-(4-chlorophenyl)-3-methylbenzenesulfonamide: Similar sulfonamide structure but with different substituents.
Uniqueness
N-(4-CHLOROBENZENESULFONYL)-3,4,5-TRIMETHOXY-N-(4-METHYLPHENYL)BENZAMIDE is unique due to the combination of its functional groups, which confer distinct chemical and biological properties. The presence of methoxy groups enhances its solubility and reactivity, while the sulfonyl and benzamide groups contribute to its potential biological activities.
Properties
IUPAC Name |
N-(4-chlorophenyl)sulfonyl-3,4,5-trimethoxy-N-(4-methylphenyl)benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22ClNO6S/c1-15-5-9-18(10-6-15)25(32(27,28)19-11-7-17(24)8-12-19)23(26)16-13-20(29-2)22(31-4)21(14-16)30-3/h5-14H,1-4H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DSFDRCARAHMSKP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N(C(=O)C2=CC(=C(C(=C2)OC)OC)OC)S(=O)(=O)C3=CC=C(C=C3)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22ClNO6S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
475.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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